molecular formula C11H9N2NaO4S2 B8254801 D-Luciferin Firefly, sodium salt monohydrate

D-Luciferin Firefly, sodium salt monohydrate

Cat. No. B8254801
M. Wt: 320.3 g/mol
InChI Key: CUIPNAKGLVABIG-XCUBXKJBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-Luciferin Firefly, sodium salt monohydrate is a useful research compound. Its molecular formula is C11H9N2NaO4S2 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Luciferin Firefly, sodium salt monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Luciferin Firefly, sodium salt monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioluminescence Imaging Enhancement

D-Luciferin is a key component in bioluminescence imaging. A study demonstrated that firefly luciferase can be mutated to accept and utilize aminoluciferins with high activity, improving the imaging quality in live cells (Harwood et al., 2011). Additionally, synthetic luciferin analogues can increase near-infrared photon flux significantly in live cells, enhancing the scope of bioluminescent reporters (Mofford et al., 2014).

Applications in Enzyme Analysis

D-Luciferin derivatives have been used effectively as substrates in the bioluminescent assay of hydrolytic enzymes, such as carboxylic esterase and alkaline phosphatase (Toya et al., 1992). This showcases its utility in studying various enzymatic activities.

Enhancing Deep-Tissue Imaging

The development of luciferin analogues has been pivotal in achieving more sensitive deep-tissue imaging. For example, AkaLumine-HCl, a luciferin analogue, produces near-infrared bioluminescence, which is crucial for improved detection of targets in deep tissue (Kuchimaru et al., 2016).

Detection of Enzymatic Activity

Luciferin amides can be hydrolyzed by enzymes like fatty acid amide hydrolase (FAAH), enabling the bioluminescent detection of FAAH activity in vitro and in vivo. This is essential for studying the potency and tissue distribution of FAAH inhibitors (Mofford et al., 2015).

Pesticide Detection

D-Luciferin's synthetic methods have applications in detecting organophosphate pesticides at very low levels. This can be particularly useful in environmental monitoring and ensuring food safety (Watthaisong et al., 2022).

Biomedical Applications

D-Luciferin is extensively used in biomedical research, particularly in live cell imaging. For instance, it has been used in chemiluminescence microscopy to detect ATP leaking or release events in live cells (Zhang, 2008).

properties

IUPAC Name

sodium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S2.Na.H2O/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;;/h1-3,7,14H,4H2,(H,15,16);;1H2/q;+1;/p-1/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIPNAKGLVABIG-XCUBXKJBSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N2NaO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Luciferin Firefly, sodium salt monohydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.